Nimorazol
Übersicht
Beschreibung
Nimorazol ist ein Nitroimidazolderivat mit der chemischen Formel C₉H₁₄N₄O₃ . Es ist vor allem für seine antiinfektiven Eigenschaften bekannt und wird als Strahlensensibilisator bei der Behandlung von Kopf- und Halskrebs eingesetzt . This compound wirkt, indem es die Wirkung der Strahlentherapie in hypoxischen Tumorzellen verstärkt und sie so anfälliger für Strahlung macht .
Wissenschaftliche Forschungsanwendungen
Nimorazol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird hauptsächlich zur Behandlung von Kopf- und Halskrebs eingesetzt, wo es die Wirkung der Strahlentherapie verstärkt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Wirkung der Strahlentherapie in hypoxischen Tumorzellen verstärkt. Es wirkt, indem es selektiv hypoxische Zellen angreift, die widerstandsfähiger gegen Strahlung sind . This compound verstärkt die zytotoxischen Wirkungen von Strahlung, indem es die Produktion von reaktiven Sauerstoffspezies (ROS) in diesen Zellen erhöht . Dies führt zu erhöhter DNA-Schädigung und Zelltod in hypoxischen Tumorzellen .
Wirkmechanismus
Target of Action
Nimorazole is an antimicrobial agent with activity against anaerobic bacteria and protozoa . Its actions and properties are similar to metronidazole . It has been used in trials studying the treatment of Hypoxia, Radiotherapy, Hypoxic Modification, Gene Profile, Gene Signature, and Head and Neck Squamous Cell Carcinoma, among others .
Mode of Action
The mechanism of action of Nimorazole involves the formation of reactive intermediates upon reduction of the nitro group . These intermediates cause the DNA strand to break . This explains their antimicrobial as well as mutagenic effect .
Biochemical Pathways
Nimorazole is metabolized by a nitroreductase from a human pathogen Haemophilus influenzae (HiNfsB) . HiNfsB effectively metabolizes ten clinically used nitroimidazoles .
Pharmacokinetics
The pharmacokinetics of Nimorazole were studied in 19 individuals after single oral doses of between 0.5-3.5 g . HPLC measurements showed, after a rapid absorption, a linear relationship between peak plasma concentration and given dose . Mean elimination half-life was 3.1 h . A tendency to a dose-dependent variation in the apparent volume of distribution, total body clearance, and elimination half-life suggest non-linear pharmacokinetics of Nimorazole .
Result of Action
Nimorazole is selectively cytotoxic to tumour cells due to reduction of the molecule as a prerequisite for accumulation in the cell . In contrast, dissociative electron attachment, commonly believed to be the source of chemical activity of LEEs, represents only a minor reaction channel which is further suppressed upon hydration .
Action Environment
The action of Nimorazole is influenced by the presence of low-energy electrons (LEEs) formed as secondary particles in the interaction of high-energy quanta (particles or photons in the MeV range) with cellular components . These LEEs effectively cause the reduction of Nimorazole via associative electron attachment . This supports the hypothesis that Nimorazole is selectively cytotoxic to tumour cells due to reduction of the molecule as a prerequisite for accumulation in the cell .
Biochemische Analyse
Biochemical Properties
Nimorazole, like other nitroimidazoles, has both antiprotozoal and antibacterial activity . It interacts with various enzymes and proteins within these organisms, disrupting their biochemical reactions.
Cellular Effects
Nimorazole has been used in trials studying the treatment of Hypoxia, Radiotherapy, Hypoxic Modification, Gene Profile, Gene Signature, and Head and Neck Squamous Cell Carcinoma . It influences cell function by disrupting the normal biochemical processes within the cell, leading to cell death .
Molecular Mechanism
It is known that Nimorazole, like other nitroimidazoles, undergoes reduction in bacteria where it is metabolized to cytotoxic derivatives that bind to DNA, causing loss of the helical structure, strand breakage, and impairment of DNA function .
Temporal Effects in Laboratory Settings
In laboratory settings, Nimorazole has shown significant effects over time. For instance, it has been observed that Nimorazole combined with Radiotherapy significantly improved permanent local control in two tumor models .
Metabolic Pathways
It is known that Nimorazole, like other nitroimidazoles, undergoes reduction in bacteria where it is metabolized to cytotoxic derivatives .
Vorbereitungsmethoden
Nimorazol kann durch einen mehrstufigen Prozess synthetisiert werden. Die Synthese beginnt mit der Reaktion von Morpholin mit 2-Chlorethanol, gefolgt von Chlorierung. Das resultierende Produkt wird dann in Gegenwart eines Phasentransferkatalysators mit 4(5)-Nitroimidazol kondensiert . Dieses Verfahren ist aufgrund seiner Einfachheit und der Verfügbarkeit von Rohstoffen effizient und für die industrielle Produktion geeignet .
Analyse Chemischer Reaktionen
Nimorazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: This compound kann unter bestimmten Bedingungen zu seinem entsprechenden Aminderivat reduziert werden.
Oxidation: Es kann auch Oxidationsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung der Nitrogruppe.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Reduktionsmittel wie Natriumborhydrid und Oxidationsmittel wie Kaliumpermanganat . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Nimorazol gehört zur Familie der Nitroimidazole, zu denen auch andere Strahlensensibilisatoren wie Metronidazol, Misonidazol und Etanidazol gehören . Im Vergleich zu diesen Verbindungen hat this compound eine einzigartige Struktur, die es ihm ermöglicht, hypoxische Tumorzellen effektiver anzugreifen . Darüber hinaus hat this compound ein geringeres Toxizitätsprofil, was es zu einer sichereren Option für den Einsatz in der Strahlentherapie macht .
Ähnliche Verbindungen sind:
Metronidazol: Ein weiteres Nitroimidazolderivat, das als Antiinfektionsmittel eingesetzt wird.
Misonidazol: Ein Strahlensensibilisator mit einem ähnlichen Wirkmechanismus, aber höherer Toxizität.
Etanidazol: Ein weiterer Strahlensensibilisator mit einer anderen chemischen Struktur, aber ähnlichen Wirkungen.
Die einzigartige Struktur und die geringere Toxizität von this compound machen es zu einer wertvollen Verbindung bei der Behandlung von hypoxischen Tumoren .
Eigenschaften
IUPAC Name |
4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFHRLTPRPZLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057795 | |
Record name | Nimorazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6506-37-2 | |
Record name | Nimorazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6506-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nimorazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006506372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nimorazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12172 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nimorazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nimorazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nimorazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIMORAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469ULX0H4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.